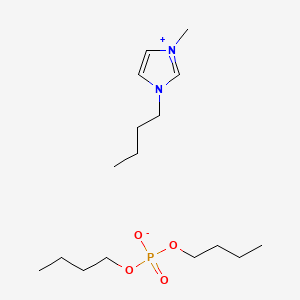
1-Butyl-3-methylimidazolium dibutyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-methylimidazolium dibutyl phosphate is an imidazolium compound salt . It is light yellow to brown in color . The molecular formula is C16H33N2O4P and the molecular weight is 348.42 .
Synthesis Analysis
A novel ionic liquid, 1-butyl-3-methyl imidazolium dibutyl phosphate, was prepared by reacting tributylphosphate with methylimidazole directly .Molecular Structure Analysis
The molecular structure of 1-Butyl-3-methylimidazolium dibutyl phosphate is confirmed by the electric spraying mass chromatography .Chemical Reactions Analysis
The thermal stability and pyrolysis products of 1-butyl-3-methylimidazolium dibutyl phosphate have a great impact on its flame retardancy . The rapid evaporation of the volatile products accumulated in the IL when the sample is heated to the target pyrolysis temperature without decomposition to the simple gaseous compounds (nitrogen, ammonia, methane, etc.) that are not retained in the cryo-trap and chromatographic column .Physical And Chemical Properties Analysis
1-Butyl-3-methylimidazolium dibutyl phosphate is insoluble in water . It has a specific gravity of 1.05 and a refractive index of 1.47 .Wissenschaftliche Forschungsanwendungen
Application in Green Biorefining Technologies
- Summary of the Application: One of the most promising applications of ionic liquids (ILs) with 1-butyl-3-methylimidazolium (bmim) cation is based on their unique ability to dissolve and fractionate lignocellulosic biomass . This allows for the development of green biorefining technologies .
- Methods of Application or Experimental Procedures: A complete dissolution of lignocellulose requires prolonged treatment at elevated temperatures, which can cause the partial degradation of ILs . In the study, a combination of various analytical techniques (GC-MS, HPLC-HRMS, 2D-NMR, synchronous thermal analysis) was used for the comprehensive characterization of bmim acetate, chloride, and methyl sulfate degradation products formed at 150 °C during 6- and 24-h thermal treatment .
- Results or Outcomes: A number of volatile and non-volatile products, including monomeric and dimeric alkyl substituted imidazoles, alcohols, alkyl amines, methyl and butyl acetates, and N-alkylamides, was identified . By thermal lability, ILs can be arranged in the following sequence, coinciding with the decrease in basicity of the anion: [bmim]OAc > [bmim]Cl > [bmim]MeSO 4 . The accumulation of thermal degradation products in ILs, in turn, affects their physico-chemical properties and thermal stability, and leads to a decrease in the decomposition temperature, a change in the shape of the thermogravimetric curves, and the formation of carbon residue during pyrolysis .
Application in Nuclear Spent Fuel Recycling
- Summary of the Application: The application of room-temperature ionic liquids (RTILs) in nuclear spent fuel recycling requires a comprehensive knowledge of radiation effects on RTILs . Preliminary studies indicate a relatively high radiation stability of RTILs .
- Methods of Application or Experimental Procedures: The study investigated radiation-induced darkening and decoloration of 1-butyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide during gamma irradiation . The investigation was carried out by means of UV-Vis analysis and time-dependent density functional theory calculations .
- Results or Outcomes: It is proposed that the color change of the ionic liquid upon irradiation originates from the formation of double bonds in the aliphatic chains of pristine organic cations (or radiolytic products of RTILs) and various associated species containing these “double-bond products” .
Application as an Imidazolium Compound Salt
- Summary of the Application: 1-Butyl-3-methylimidazolium dibutyl phosphate is employed as an imidazolium compound salt .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use are not detailed in the sources .
- Results or Outcomes: The specific results or outcomes for this use are not detailed in the sources .
Application in Thermal Decomposition Studies
- Summary of the Application: Nitrocellulose is a versatile and thermosensitive material. Its thermal instability has caused a considerable number of fire and explosion accidents during production, transport, storage, and use . 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF 6]) contains phosphorus, fluorine, and nitrogen elements, which has excellent flame retardant properties . In addition, the ionic liquid containing fluorine elements can effectively absorb noxious gases .
- Methods of Application or Experimental Procedures: The thermal stability of [Bmim][PF 6] was evaluated by a thermogravimetric analyzer (TG) . Furthermore, the feasibility of [Bmim][PF 6] as a humectant and its superiority over ethanol were verified by ignition point tests and nitrogen dioxide absorption experiments . In addition, differential scanning calorimeter (DSC), adiabatic acceleration calorimeter (Phi-tec II), and kinetics evaluation were performed to characterize the effect of [Bmim][PF 6] and ethanol on the thermal stability of nitrocellulose .
- Results or Outcomes: The results show that [Bmim][PF 6] has high thermal stability and can inhibit the decomposition of nitrocellulose by absorbing nitrogen dioxide . Its uptake of nitrogen dioxide was 0.5557 g g −1 at room temperature . The results of calorimetric experiments and kinetic evaluation show that ethanol increases the decomposition temperature of nitrocellulose, but also increases the severity of its thermal runaway . [Bmim][PF 6] improved the safety of nitrocellulose by reducing the severity of nitrocellulose decomposition through NO2 absorption, which indicates that [Bmim][PF 6] is more compatible with the requirements of intrinsic safety as the humectant .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;dibutyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C8H19O4P/c1-3-4-5-10-7-6-9(2)8-10;1-3-5-7-11-13(9,10)12-8-6-4-2/h6-8H,3-5H2,1-2H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXQJRGQUZXUMU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CCCCOP(=O)([O-])OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylimidazolium dibutyl phosphate | |
CAS RN |
663199-28-8 |
Source


|
| Record name | 1-Butyl-3-methylimidazolium dibutyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate](/img/structure/B2588962.png)
![3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2588965.png)
![3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2588968.png)



![(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2588974.png)



![3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B2588979.png)

![8-Ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2588981.png)
![2-(2-methoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2588983.png)